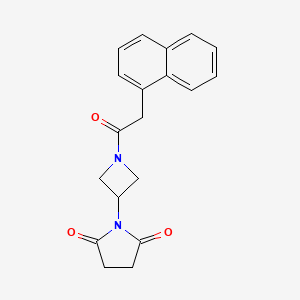

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that features several interesting structural elements. It includes a naphthalene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The azetidine ring is a four-membered cyclic amine, and the pyrrolidine-2,5-dione ring is a five-membered ring with two carbonyl groups and a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used . For instance, the pyrrolidine-2,5-dione ring could be formed through a cyclization reaction, while the naphthalene ring could be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings mentioned above. The naphthalene ring would provide a planar, aromatic system, while the azetidine and pyrrolidine-2,5-dione rings would introduce elements of three-dimensionality into the structure . The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The naphthalene ring, being aromatic, would be expected to undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution . The azetidine ring could potentially undergo reactions at the nitrogen, such as alkylation, while the carbonyl groups in the pyrrolidine-2,5-dione ring could be involved in various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the naphthalene ring could contribute to its hydrophobicity, while the azetidine and pyrrolidine-2,5-dione rings could contribute to its polarity . Its exact properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

The compound can be used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives . These derivatives have been synthesized using two different methods, one involving naphthylselenols and the other involving naphthylselenocyanates .

Spectroscopic Investigation

The structures of the products synthesized from this compound have been investigated using spectroscopic methods . This allows for a detailed understanding of the molecular structure and properties of these new compounds.

Synthesis of Alkaloids

The compound can participate in the synthesis of alkaloids Aspernidine A and Aspernidine B, which are used in the preparation of antidiabetic drugs .

Antiproliferative Activity

One of the most promising compounds synthesized from this compound, known as 7d (ZX08903), has displayed promising antiproliferative activity against prostate cancer cell lines . This compound also suppressed colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells .

Antibacterial Activity

The compound can be used in the synthesis of derivatives that have shown in vitro antibacterial activity against two clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound can be used in the synthesis of new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . The presence of multiple functional groups and rings could allow for interactions with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. These could include wearing appropriate personal protective equipment and following proper procedures for its storage and disposal .

Zukünftige Richtungen

The future directions for research on this compound could be numerous. For instance, further studies could be conducted to explore its potential uses, such as in the development of new drugs or materials . Additionally, research could be conducted to optimize its synthesis and to better understand its reactivity and properties .

Eigenschaften

IUPAC Name |

1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)15-11-20(12-15)19(24)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZPDOWAYHEBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)